(Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-11-2-8-14(9-3-11)19-17-20-16(21)15(22-17)10-12-4-6-13(18)7-5-12/h2-9,15H,10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFFZUMVAICYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one, with the CAS number 301174-55-0, is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H15ClN2OS
- Molecular Weight : 330.83 g/mol
- IUPAC Name : 5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one
The compound features a thiazolidinone core, which is a recognized scaffold in drug development due to its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, research indicates that compounds similar to (Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key cellular pathways that promote tumor growth.
- Case Study : A study involving thiazolidine derivatives demonstrated their ability to reduce cell viability in glioblastoma multiforme cells through apoptosis induction and cell cycle arrest. The specific binding interactions within cellular pathways were elucidated using molecular docking studies, revealing critical interactions with proteins involved in cancer progression .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5g | MDA-MB-231 | 10 |
| 5g | HCT116 | 12 |
| 5g | MCF7 | 8 |
Antimicrobial Activity
Thiazolidinone derivatives have also shown promise as antimicrobial agents. Studies suggest that (Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one may possess significant activity against various bacterial strains.
- Case Study : In vitro tests revealed that certain thiazolidinones exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against Mycobacterium tuberculosis, indicating potential as antitubercular agents .
The biological activity of (Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazolidinones act by inhibiting enzymes critical for cancer cell proliferation and survival.
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The structural features of thiazolidinones may interfere with bacterial cell wall synthesis or function.
Research Findings and Future Directions
Research continues to explore the full therapeutic potential of (Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one. Current investigations focus on optimizing its structure for enhanced efficacy and reduced toxicity.
Ongoing Studies
- In Vivo Models : Future studies aim to evaluate the compound's efficacy in animal models to better understand its pharmacokinetics and therapeutic index.
- Combination Therapies : Investigating the effects of combining this compound with other chemotherapeutic agents could yield synergistic effects.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazolidinone ring substituted with a chlorobenzyl group and a p-tolylimino moiety. The synthesis typically involves the condensation of 4-chlorobenzaldehyde with p-tolylamine in the presence of a thiazolidinone precursor under controlled conditions. This synthetic route allows for the production of the compound with high purity and yield.
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that thiazolidinone derivatives like (Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one exhibit significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action likely involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.
- Anticancer Properties : The compound has shown promising anticancer activity in vitro against several cancer cell lines. For instance, preliminary studies indicate that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. This property makes it a candidate for further investigation as a potential anticancer agent .
The biological activity of (Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibitory effects on various bacterial strains, potentially useful in treating infections. |
| Anticancer | Induces apoptosis in cancer cells, effective against multiple cancer types in vitro. |
| Anti-inflammatory | Potential to inhibit inflammatory pathways, although further studies are needed to confirm this effect. |
Case Study 1: Antimicrobial Efficacy
A study conducted on several thiazolidinone derivatives, including (Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one, demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth at low concentrations, indicating its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Screening
In vitro assays performed by researchers evaluated the anticancer potential of the compound against leukemia and CNS cancer cell lines. Results showed that (Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one exhibited an inhibition rate of over 70% against certain cancer cell lines, highlighting its promise as a therapeutic candidate .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one, and how are reaction conditions optimized?
- Methodology :
- Stepwise synthesis : React thiourea with chloroacetic acid under basic conditions to form the thiazolidinone core, followed by condensation with 4-chlorobenzaldehyde and p-toluidine derivatives. Base-supported ionic liquid-like phases (SILLP) in ethanol under reflux (3–7 hours) improve yields by facilitating imine and Knoevenagel condensations .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) with acetic acid to enhance solubility and reaction efficiency .
- Catalysts : SILLP or sodium acetate accelerates intermediate formation while minimizing side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the Z-configuration and structural integrity of this compound?
- Techniques :
- X-ray crystallography : Resolves stereochemistry (e.g., C5–C6 double bond geometry) and intermolecular interactions (e.g., hydrogen bonding) .
- NMR spectroscopy : Key signals include:
- ¹H NMR : Deshielded aromatic protons (δ 7.2–8.1 ppm) and imine protons (δ 8.3–8.5 ppm) .
- ¹³C NMR : Carbonyl (C=O, δ ~170 ppm) and thiazolidinone ring carbons (δ 40–60 ppm) .
- IR spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) confirm functional groups .
Q. What preliminary biological screening assays are recommended for assessing its bioactivity?
- Assays :
- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
- Antioxidant : DPPH radical scavenging assay (IC₅₀ values) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental data (e.g., unexpected stereochemistry or reactivity)?
- Approaches :
- DFT calculations : Compare theoretical vs. experimental IR/NMR spectra to validate tautomeric forms or isomerism .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π–π stacking) to explain crystallographic packing .
- Molecular docking : Predicts binding affinities to biological targets (e.g., hemoglobin subunits) to rationalize bioactivity .
Q. What strategies optimize reaction yields and purity when scaling up synthesis?
- Optimization :
- Microwave-assisted synthesis : Reduces reaction time (30–50 minutes vs. 3–7 hours) and improves yields (92–96% vs. 75–85%) .
- Workup : Recrystallization from DMF/ethanol mixtures removes unreacted aldehydes and byproducts .
- Catalyst recycling : SILLP can be reused ≥3 times without significant activity loss .
Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact electronic properties and bioactivity?
- Case study :
- Electron-withdrawing groups (Cl) : Increase electrophilicity of the thiazolidinone ring, enhancing antimicrobial activity (MIC: 8–16 µg/mL) .
- Electron-donating groups (OCH₃) : Improve solubility but reduce radical scavenging capacity (DPPH IC₅₀: 45 µM vs. 28 µM for Cl derivatives) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across structurally similar thiazolidinones?
- Resolution :
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 24-hour incubation) .
- SAR studies : Correlate substituent effects (e.g., halogen position) with activity trends .
- Meta-analysis : Cross-reference datasets from peer-reviewed studies (e.g., PubChem bioactivity data) .
Tables
Table 1 : Synthesis Optimization Parameters
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 3–7 hours | 30–50 minutes |
| Yield | 75–85% | 92–96% |
| Catalyst | SILLP, NaOAc | K₂CO₃ |
| Solvent | Ethanol/DMF | Solvent-free |
Table 2 : Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Features | Reference |
|---|---|---|
| X-ray Crystallography | C5–C6 bond length: 1.34 Å (Z-configuration) | |
| ¹H NMR (DMSO-d₆) | Imine proton: δ 8.4 ppm; aromatic multiplet: δ 7.3–7.8 ppm | |
| IR (KBr) | C=O stretch: 1695 cm⁻¹; C=N stretch: 1610 cm⁻¹ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
